2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine
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Overview
Description
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and nitro-substituted pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(oxy) with 5-nitropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] involves its interaction with molecular targets such as enzymes or receptors. The nitro groups may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Similar structure with acetamide groups instead of nitro groups.
2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Contains diacetic acid groups instead of nitro groups.
Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains oxirane groups instead of nitro groups.
Uniqueness
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] is unique due to its specific combination of phenylenebis(oxy) linkage and nitro-substituted pyridine rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-nitro-2-[3-(5-nitropyridin-2-yl)oxyphenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKMKSWZFZKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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